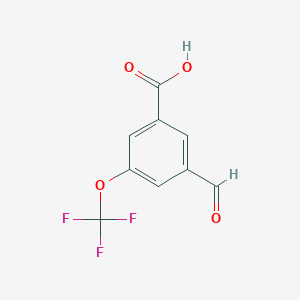

3-Formyl-5-(trifluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-formyl-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCDWRNTXQVUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Metal Exchange and Formylation

- Starting Material: A brominated aromatic compound such as 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene or analogs.

- Reagents: n-Butyllithium or similar organolithium reagents are used to perform halogen-metal exchange at low temperatures (e.g., below -65°C) in aprotic solvents like tetrahydrofuran (THF).

- Formylation: The lithiated intermediate is then treated with a formylating agent, typically N,N-dimethylformamide (DMF), which acts as an electrophilic source of the formyl group.

This step introduces the aldehyde functionality at the 3-position of the aromatic ring.

Oxidation to Benzoic Acid

- The aldehyde intermediate is oxidized to the corresponding benzoic acid.

- Oxidizing agents include chromic acid, potassium permanganate, or even air oxidation under controlled conditions.

- The oxidation is preferably carried out in non-ether solvents such as dichloromethane, chloroform, benzene, or toluene at ambient or reflux temperatures.

- After oxidation, the product is often used without further purification following a standard work-up.

Functional Group Derivatization

- The 5-position trifluoromethoxy group can be introduced via substitution reactions on hydroxy or bromo intermediates.

- Hydroxy derivatives at the 5-position can be converted to trifluoromethoxy by reaction with trifluoromethylating agents or via alkylation methods.

- Halogenated intermediates such as 5-bromo derivatives can be converted to 5-alkoxy or 5-trifluoromethoxy derivatives through copper-catalyzed coupling reactions or nucleophilic substitution.

Representative Experimental Procedure (Based on Patent WO1999035117A1)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve diisopropylamine in anhydrous THF, cool to dry ice/acetone bath temperature | Preparation of lithium diisopropylamide (LDA) base |

| 2 | Add n-butyllithium to form LDA | Formation of strong base for halogen-metal exchange |

| 3 | Add 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene slowly, maintain temperature below -65°C | Halogen-metal exchange to form aryllithium intermediate |

| 4 | Stir for 2.5 hours at low temperature | Ensure complete lithiation |

| 5 | Add DMF solution slowly | Formylation step to introduce aldehyde group |

| 6 | Oxidize resulting benzaldehyde to benzoic acid using chromic acid or potassium permanganate in dichloromethane or toluene | Conversion of aldehyde to acid |

| 7 | Work-up and isolation of this compound | Purification by extraction, crystallization |

Data Table Summarizing Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogen-metal exchange | n-Butyllithium, LDA | Anhydrous THF | -78°C to -65°C | >85 | Strict temperature control essential |

| Formylation | N,N-Dimethylformamide (DMF) | THF | 0 to room temp | High | Electrophilic formylation |

| Oxidation | Chromic acid or KMnO4 | DCM, toluene | Ambient to reflux | 70-90 | Non-ether solvents preferred |

| Derivatization (optional) | CuI, potassium phosphate, molecular sieves | 1,4-Dioxane | 115°C, 72 h | 65-70 | For substitution to trifluoromethoxy |

Research Findings and Notes

- The halogen-metal exchange followed by formylation using DMF is a well-established method to introduce aldehyde groups into aromatic rings bearing halogens.

- Oxidation of the aldehyde intermediate to the acid is efficiently achieved with common oxidants under mild conditions without over-oxidation or degradation.

- The trifluoromethoxy substituent is stable under these reaction conditions and can be introduced either prior to or after formylation depending on the synthetic route.

- Copper-catalyzed coupling reactions facilitate the introduction of trifluoromethoxy groups from hydroxy or bromo precursors, enhancing the versatility of the synthetic approach.

- The choice of solvent and temperature is critical to optimize yield and purity, with aprotic solvents and low temperatures favored during lithiation and formylation steps.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-Carboxy-5-(trifluoromethoxy)benzoic acid.

Reduction: 3-Hydroxymethyl-5-(trifluoromethoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Formyl-5-(trifluoromethoxy)benzoic acid serves as a versatile building block in organic synthesis. Its formyl group allows for various reactions, including:

- Condensation Reactions : The aldehyde functionality can participate in condensation reactions, forming more complex molecules. For example, it can react with amines to form imines or with alcohols to yield acetals.

- Coupling Reactions : This compound can be used in coupling reactions with other aromatic compounds, leading to the synthesis of novel materials or pharmaceuticals.

Case Study: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound in synthesizing trifluoromethylated heterocycles via a one-pot reaction involving various nucleophiles. This method showcased the compound's utility in creating complex structures that are valuable in drug discovery .

Medicinal Chemistry

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for drug development. The applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The trifluoromethoxy group may contribute to the selective inhibition of cancer cell proliferation.

- Anti-inflammatory Drugs : Modifications of this compound have shown promise as anti-inflammatory agents, potentially through the inhibition of specific pathways involved in inflammation .

Case Study: Development of Anticancer Agents

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant activity against breast cancer cells, suggesting potential therapeutic applications .

Analytical Chemistry

This compound is also utilized in analytical chemistry for:

- Chromatographic Techniques : It can serve as a standard or reference material in chromatography, particularly in high-performance liquid chromatography (HPLC), due to its distinct spectral properties.

- Spectroscopic Studies : The unique functional groups allow for detailed spectroscopic analysis, aiding in the characterization of complex mixtures.

Data Table: Applications Overview

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Effective in condensation and coupling |

| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Significant cytotoxic activity noted |

| Analytical Chemistry | Standards for HPLC and spectroscopic studies | Unique spectral properties utilized |

Mechanism of Action

The mechanism of action of 3-Formyl-5-(trifluoromethoxy)benzoic acid depends on its specific applicationThe molecular targets and pathways involved would vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Fluoro-5-(trifluoromethoxy)benzoic acid

- Molecular Formula : C₈H₄F₄O₃

- Key Differences : Replaces the formyl group with a fluorine atom.

- Impact :

- Acidity : Fluorine, being less electron-withdrawing than formyl, reduces acidity compared to the target compound.

- Reactivity : Lacks the formyl group’s aldehyde functionality, limiting its utility in condensation reactions (e.g., Schiff base formation).

- Applications : Likely used as a building block for fluorinated pharmaceuticals or agrochemicals .

3-Methoxy-5-(trifluoromethyl)benzoic acid

- Molecular Formula : C₉H₇F₃O₃

- Key Differences : Substitutes trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃) and formyl (-CHO) with methoxy (-OCH₃).

- Impact :

- Electronic Effects : -CF₃ is a stronger electron-withdrawing group than -OCF₃, increasing ring deactivation.

- Solubility : Methoxy enhances hydrophilicity compared to the formyl group.

- Applications: Potential use in materials science due to altered electronic properties .

2-Nitro-5-(trifluoromethoxy)benzoic acid

- Molecular Formula: C₈H₄F₃NO₅

- Key Differences: Nitro (-NO₂) group at the 2-position instead of formyl.

- Impact :

- Acidity : Nitro’s strong electron-withdrawing nature increases acidity relative to the target compound.

- Reactivity : Nitro groups direct electrophilic substitution to specific ring positions, unlike formyl.

- Applications : Intermediate in explosives or dyes due to nitro functionality .

5-Formyl-2-hydroxy-3-methoxybenzoic acid

- Molecular Formula: C₁₀H₈O₆ (from synonyms in )

- Key Differences : Adds a hydroxyl (-OH) and methoxy (-OCH₃) group, shifting substituent positions.

- Impact :

- Hydrogen Bonding : Hydroxyl group enhances solubility and intermolecular interactions.

- Acidity : Higher acidity than the target compound due to -OH and -COOH proximity.

- Applications : Pharmaceutical intermediate (e.g., vanillin derivatives) .

3-Amino-5-(trifluoromethyl)benzoic acid

- Molecular Formula: C₈H₆F₃NO₂

- Key Differences: Replaces formyl with amino (-NH₂) and trifluoromethoxy with -CF₃.

- Impact: Basicity: Amino group introduces basicity, contrasting with the acidic formyl. Electronic Effects: -NH₂ is electron-donating, activating the ring for electrophilic substitution.

- Applications : Precursor for bioactive molecules (e.g., kinase inhibitors) .

2-Ethoxy-5-(trifluoromethoxy)benzoic acid

- Mentioned in : (discontinued, similar to the target compound).

- Key Differences : Ethoxy (-OCH₂CH₃) replaces formyl.

- Impact :

- Lipophilicity : Ethoxy increases hydrophobicity compared to formyl.

- Stability : Ethoxy’s larger size may hinder crystallization.

Research Implications and Challenges

- Electronic Tuning: Trifluoromethoxy’s balance of electron-withdrawing and steric effects makes it unique compared to -CF₃ or -NO₂, influencing drug design for target selectivity.

- Biological Activity: Formyl-containing analogs may exhibit enhanced binding to enzymes (e.g., aldehyde dehydrogenases) compared to methoxy or amino derivatives.

Biological Activity

3-Formyl-5-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₄F₃O₄

- Molecular Weight : 208.11 g/mol

- CAS Number : 161622-05-5

The presence of trifluoromethoxy and formyl groups contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found it effective against various bacterial strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established drugs like Tavaborole (AN2690) .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | Moderate | |

| Aspergillus niger | Higher | |

| Escherichia coli | Lower | Better than AN2690 |

| Bacillus cereus | Lower | Better than AN2690 |

The mechanism of action appears to involve the inhibition of essential bacterial enzymes, which disrupts cellular processes critical for survival .

Anticancer Potential

In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells. Further research is necessary to elucidate specific pathways and molecular targets involved .

The biological effects of this compound are mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Cell Signaling Modulation : It interacts with receptors or proteins that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to induce oxidative stress in target cells, leading to cell death .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated its potential as a lead compound for developing new antibiotics. The study highlighted its superior activity compared to traditional antibiotics .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound inhibited cell proliferation significantly, suggesting its potential as a chemotherapeutic agent. The exact IC50 values varied across different cell lines, indicating selective activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-formyl-5-(trifluoromethoxy)benzoic acid, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with a precursor like 5-(trifluoromethoxy)benzoic acid. Introduce the formyl group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or through directed ortho-metalation followed by formylation .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm structures using /-NMR and FT-IR. For example, the formyl group’s -NMR signal appears at ~10 ppm, while trifluoromethoxy protons resonate as a singlet near 4.4 ppm .

- Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can the solubility and stability of this compound be systematically evaluated for reaction design?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMF, DMSO), halogenated solvents (DCM), and ethers (THF) using UV-Vis spectroscopy at 254 nm. The trifluoromethoxy group enhances solubility in DMSO due to its electron-withdrawing nature .

- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor decomposition via TLC and quantify using HPLC .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., formyl group reactivity vs. trifluoromethoxy stability) influence the synthesis of derivatives?

- Methodology :

- Reactivity Analysis : Use kinetic studies (in situ IR or -NMR) to track formyl group reactions (e.g., condensation with amines) versus trifluoromethoxy hydrolysis. For example, trifluoromethoxy groups are stable below pH 10 but hydrolyze in strong bases, requiring pH-controlled conditions .

- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to compare activation energies for competing pathways. Exact exchange functionals (e.g., hybrid DFT) improve accuracy for electron-deficient systems like trifluoromethoxy derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts or MS fragmentation patterns)?

- Methodology :

- Contradiction Analysis : If -NMR shows unexpected splitting, assess for dynamic effects (variable-temperature NMR) or paramagnetic impurities. For anomalous MS fragments (e.g., loss of CO₂), perform tandem MS/MS to identify degradation pathways .

- Cross-Validation : Compare computational predictions (e.g., Gaussian NMR shielding tensors) with experimental data to isolate errors in spectral interpretation .

Q. How can computational tools predict the regioselectivity of electrophilic substitutions on this compound?

- Methodology :

- DFT Studies : Calculate Fukui indices (dual descriptor) to identify nucleophilic/electrophilic sites. The formyl group directs electrophiles to the meta position relative to the trifluoromethoxy group due to electronic effects .

- Reaction Mapping : Simulate transition states for bromination or nitration using QM/MM methods. For example, bromine addition at the 4-position is favored (ΔG‡ ~15 kcal/mol) over the 2-position (ΔG‡ ~22 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.